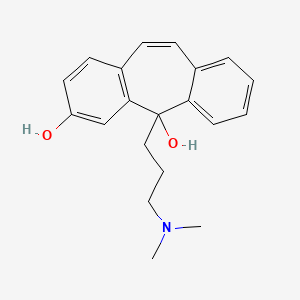
Iloperidone Impurity 13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iloperidone Impurity 13 is a chemical compound with the molecular formula C24H25FN4O2 and a molecular weight of 420.5 . It is also known by its chemical name: 6-Fluoro-3-(1-(3-(piperidin-4-yl)benzo[d]isoxazol-6-yl)piperidin-4-yl)benzo[d]isoxazole .
Synthesis Analysis
The synthesis of Iloperidone, which Iloperidone Impurity 13 is a part of, involves N-alkylation of 1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanone with 6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole hydrochloride in a mixture of water and heptane as solvent and sodium hydroxide as a base in the presence of tetrabutylammonium bromide as a phase transfer catalyst . Another process for the synthesis of Iloperidone starts from 4-hydroxy-3-methoxy acetophenone (acetovanillone), 1-chloro-3-bromo propane and 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, using a one-pot method .Molecular Structure Analysis
The molecular structure of Iloperidone Impurity 13 includes a benzisoxazole ring attached to a piperidine ring, which is further attached to another benzisoxazole ring . The structure also includes a fluorine atom attached to one of the benzisoxazole rings .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Iloperidone, which Iloperidone Impurity 13 is a part of, include N-alkylation and phase transfer catalysis . The process also involves the use of solvents like water and heptane, and a base like sodium hydroxide .Physical And Chemical Properties Analysis
Iloperidone Impurity 13 has a molecular formula of C24H25FN4O2 and a molecular weight of 420.5 . It is a member of the class of piperidines .Aplicaciones Científicas De Investigación
Methodological Research
Landge et al. (2014) developed a sensitive and precise UPLC method for the quantitative determination of Iloperidone and its impurities in drug substances and products. This method is crucial for ensuring the quality and efficacy of Iloperidone in pharmaceutical formulations. The method features a short runtime and a broad concentration range, highlighting its efficiency and versatility in pharmaceutical analysis (Landge et al., 2014).
Synthesis and Characterization
A study by Avendra and colleagues (2013) focused on synthesizing and characterizing process-related impurities of Iloperidone, including Iloperidone Impurity 13. Understanding these impurities is essential for the optimization of the industrial-scale synthesis of Iloperidone, ensuring the purity and safety of the final product (Avendra et al., 2013).
Pharmacogenomics
A study by Lavedan et al. (2009) explored the association of genetic polymorphisms with the response to Iloperidone, including the impact of impurities like Iloperidone Impurity 13. This research contributes to the understanding of how genetic factors influence the effectiveness of Iloperidone in treating schizophrenia, potentially guiding personalized medicine approaches (Lavedan et al., 2009).
Receptor Binding Studies
Subramanian and Kalkman (2002) investigated the receptor affinity profile of Iloperidone and its metabolites, indirectly providing insights into the role of impurities like Iloperidone Impurity 13 in the drug’s pharmacological profile. Understanding these interactions is crucial for predicting the drug's efficacy and side-effect profile (Subramanian & Kalkman, 2002).
Bioavailability and Delivery
Londhe and Shirsat (2018) focused on formulating fast-dissolving sublingual films of Iloperidone, which may include managing its impurities like Impurity 13. This research is pivotal for enhancing Iloperidone's oral bioavailability, offering an innovative approach for drug delivery in schizophrenia treatment (Londhe & Shirsat, 2018).
Safety and Tolerability
Dargani and Malhotra (2014) examined the safety profile of Iloperidone, including the potential effects of its impurities. Their research provides valuable insights into the tolerability and adverse effect profile of Iloperidone, contributing to its safe use in clinical settings (Dargani & Malhotra, 2014).
Safety And Hazards
Direcciones Futuras
As Iloperidone Impurity 13 is a part of the synthesis process of Iloperidone, future research could focus on improving the synthesis process to reduce the formation of impurities. Additionally, further studies could be conducted to understand the properties and potential applications of Iloperidone Impurity 13 .
Propiedades
Número CAS |
531524-17-1 |
|---|---|
Nombre del producto |
Iloperidone Impurity 13 |
Fórmula molecular |
C24H25FN4O2 |
Peso molecular |
420.49 |
Apariencia |
Solid |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
6-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-3-(4-piperidinyl)-1,2-benzisoxazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




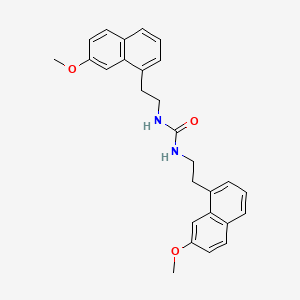

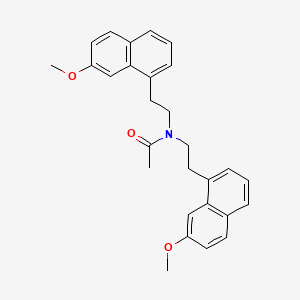
![Methyl 3-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B602169.png)
![1-((2'-Cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B602173.png)
![3-[[2'-(5-Oxo-4,5-dihydro-1,2,4-oxadiazole-3-yl)-4-biphenylyl]methyl]-2-oxo-2,3-dihydro-1H-benzoimidazole-4-carboxylic acid methyl ester](/img/structure/B602174.png)
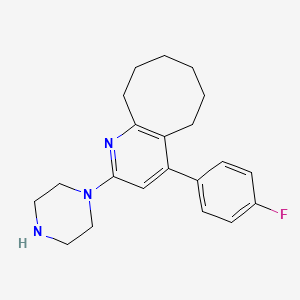
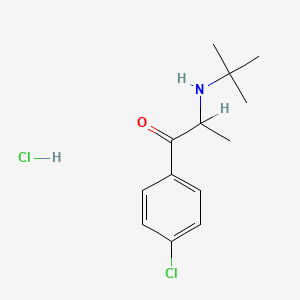
![2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B602180.png)
